molecular formula C15H12ClFN2OS B5764355 N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5764355
M. Wt: 322.8 g/mol
InChI Key: ATEQSDYXOSWESL-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide is an organic compound that belongs to the class of carbamothioyl derivatives. This compound is characterized by the presence of a carbamothioyl group attached to a 3-fluorobenzamide moiety, with a 3-chloro-4-methylphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 3-fluorobenzamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-4-methylphenyl isocyanate+3-fluorobenzamideThis compound\text{3-chloro-4-methylphenyl isocyanate} + \text{3-fluorobenzamide} \rightarrow \text{this compound} 3-chloro-4-methylphenyl isocyanate+3-fluorobenzamide→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide
  • N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(2-furyl)acrylamide

Uniqueness

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c1-9-5-6-12(8-13(9)16)18-15(21)19-14(20)10-3-2-4-11(17)7-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEQSDYXOSWESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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